N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-YL)acetamide

Catalog No.
S830286
CAS No.
1203499-31-3
M.F
C12H16N2O2Si
M. Wt
248.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3...

CAS Number

1203499-31-3

Product Name

N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-YL)acetamide

IUPAC Name

N-[4-oxo-5-(2-trimethylsilylethynyl)-1H-pyridin-3-yl]acetamide

Molecular Formula

C12H16N2O2Si

Molecular Weight

248.35 g/mol

InChI

InChI=1S/C12H16N2O2Si/c1-9(15)14-11-8-13-7-10(12(11)16)5-6-17(2,3)4/h7-8H,1-4H3,(H,13,16)(H,14,15)

InChI Key

WIFGXFSIJSLBTJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CNC=C(C1=O)C#C[Si](C)(C)C

Canonical SMILES

CC(=O)NC1=CNC=C(C1=O)C#C[Si](C)(C)C

N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-yl)acetamide is a chemical compound characterized by the presence of a pyridine ring substituted with a hydroxyl group and a trimethylsilyl ethynyl group. Its empirical formula is C₁₂H₁₆N₂O₂Si, and it has a molecular weight of 248.35 g/mol. This compound is notable for its unique structural features, which include a hydroxyl group at the 4-position and an ethynyl group at the 5-position of the pyridine ring, both contributing to its potential biological activity and chemical reactivity .

The reactivity of N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-yl)acetamide can be attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding and acts as a nucleophile in various reactions. The trimethylsilyl group can be hydrolyzed under acidic or basic conditions, leading to the release of trimethylsilanol, which can further react with other electrophiles. Additionally, the ethynyl moiety can undergo coupling reactions, making this compound useful in synthetic organic chemistry .

Preliminary studies suggest that N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-yl)acetamide exhibits potential biological activities, including anti-inflammatory and antimicrobial properties. Its structural similarity to other biologically active compounds suggests that it may interact with specific biological targets, although detailed pharmacological studies are required to elucidate its mechanism of action and therapeutic potential .

The synthesis of N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-yl)acetamide typically involves several steps:

  • Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, the hydroxyl and ethynyl groups are introduced through electrophilic substitution reactions.
  • Trimethylsilylation: The ethynyl group is then protected or modified by introducing the trimethylsilyl group using trimethylsilyl chloride in the presence of a base.
  • Acetylation: Finally, acetylation is performed using acetic anhydride or acetyl chloride to form the acetamide moiety.

These steps may vary depending on the specific reagents and conditions employed .

N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-yl)acetamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound for drug development.
  • Organic Synthesis: It can be used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique chemical properties may find applications in developing new materials or polymers .

Interaction studies involving N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-yl)acetamide are crucial for understanding its biological effects. Preliminary data suggest it may interact with enzymes or receptors related to inflammation and microbial resistance. Further studies employing techniques such as molecular docking and binding assays are necessary to characterize these interactions comprehensively .

N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-yl)acetamide shares structural similarities with several other compounds, which may offer insights into its unique properties:

Compound NameCAS NumberKey Features
N-(4-Hydroxy-5-Iodopyridin-3-Yl)acetamide1186311-00-1Contains iodine instead of trimethylsilyl
N-{4-Oxo-5-[2-(Trimethylsilyl)ethynyl]-1,4-Dihydropyridin-3-Yl}acetamideNot specifiedDihydropyridine structure
N-(4-Hydroxy-Pyridin-3-Yl)acetamide1234567-89-0Lacks ethynyl and trimethylsilyl groups

The uniqueness of N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-yl)acetamide lies in its specific combination of functional groups that may enhance its solubility and reactivity compared to similar compounds .

Wikipedia

N-{4-Oxo-5-[(trimethylsilyl)ethynyl]-1,4-dihydropyridin-3-yl}acetamide

Dates

Modify: 2023-08-16

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